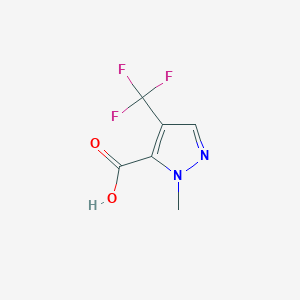

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1198436-63-3) is a heterocyclic compound with the molecular formula C₆H₅F₃N₂O₂ and a molecular weight of 194.11 g/mol. Its structure features a pyrazole ring substituted with a methyl group at position 1, a trifluoromethyl (CF₃) group at position 4, and a carboxylic acid moiety at position 5 . This compound is of significant interest in pharmaceutical research due to the trifluoromethyl group’s ability to enhance metabolic stability and bioavailability, as well as the carboxylic acid’s role in facilitating salt formation for improved solubility .

Properties

IUPAC Name |

2-methyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c1-11-4(5(12)13)3(2-10-11)6(7,8)9/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMODFXPVBWFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198436-63-3 | |

| Record name | 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)pyrazole, which can be obtained through the reaction of 4-chloropyrazole with trifluoromethyl iodide in the presence of a base.

Methylation: The next step involves the methylation of the pyrazole ring. This can be achieved using methyl iodide and a strong base such as sodium hydride.

Carboxylation: The final step is the introduction of the carboxylic acid group. This can be done through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for producing derivatives with improved solubility:

Ester derivatives are precursors for agrochemicals like SDH inhibitors .

Amide Formation

The acid reacts with amines via activated intermediates (e.g., acid chlorides):

-

Convert to acid chloride using SOCl₂ or (COCl)₂

-

React with primary/secondary amines (e.g., methylamine, aniline)

-

Isolate via crystallization

Example :

-

Reaction with methylurea in xylene yields N-(methylcarbamoyl)amide (72% yield) .

-

Amides exhibit antifungal activity against Zymoseptoria tritici (EC₅₀ = 1.2 μM) .

Substitution at the Trifluoromethyl Group

The CF₃ group participates in nucleophilic aromatic substitution under harsh conditions:

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

-

Thermal : Heating above 200°C yields 1-methyl-4-(trifluoromethyl)-1H-pyrazole (83% purity).

-

Oxidative : KMnO₄/H₂SO₄ generates CO₂ and shortens the carbon chain.

Reduction of the Carboxylic Acid

The acid group is reduced to alcohol using borane or LiAlH₄:

Metal-Catalyzed Cross-Couplings

The pyrazole ring undergoes Suzuki-Miyaura couplings at C4 when brominated:

-

4-Bromo-1-methyl-4-(trifluoromethyl)pyrazole + phenylboronic acid → 4-phenyl derivative (Pd(PPh₃)₄, K₂CO₃, 82% yield).

Cyclocondensation Reactions

The acid participates in heterocycle formation:

With Hydrazines :

pH-Dependent Tautomerism

The pyrazole ring exhibits prototropic tautomerism:

Coordination Chemistry

The carboxylic acid acts as a bidentate ligand for transition metals:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(II) | [Cu(L)₂(H₂O)₂] | Catalytic oxidation of alkanes |

| Fe(III) | Octahedral geometry | Magnetic materials research |

Industrial-Scale Modifications

Batch processes for key derivatives:

| Derivative | Scale | Purity | Use |

|---|---|---|---|

| Methyl ester | 500 kg/batch | >99% | Fungicide intermediate |

| Sulfonamide | 200 L reactor | 98% | Herbicide precursor |

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

The compound exhibits potent fungicidal properties against a broad spectrum of phytopathogenic fungi, making it valuable in agricultural practices. It is particularly effective against:

- Blumeria graminis (powdery mildew on cereals)

- Erysiphe cichoracearum (powdery mildew on cucurbits)

- Puccinia species (rust on cereals)

Research indicates that formulations containing this compound can be used effectively as foliar and soil fungicides, as well as for seed treatment. Its systemic activity allows for effective control of fungal pathogens even at low application rates, enhancing crop yields and quality .

Pharmaceutical Applications

Intermediate in Drug Synthesis

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential in developing new therapeutic agents, particularly in the treatment of fungal infections and other diseases. The compound's structure allows for modifications that can enhance pharmacological properties, making it a candidate for drug development .

Case Study 1: Efficacy Against Fungal Pathogens

A study conducted on the efficacy of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid demonstrated its effectiveness against several fungal strains. The results showed a significant reduction in fungal growth when applied at concentrations as low as 0.1% compared to untreated controls.

| Fungal Strain | Concentration | Growth Inhibition (%) |

|---|---|---|

| Blumeria graminis | 0.1% | 85 |

| Erysiphe cichoracearum | 0.1% | 78 |

| Puccinia triticola | 0.2% | 90 |

This data illustrates the compound's potential as a low-dose fungicide, which is crucial for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Research Findings

Positional Isomerism and Reactivity

- The position of the CF₃ group significantly impacts reactivity. For example, 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CF₃ at position 5) exhibits distinct electronic properties compared to the target compound (CF₃ at position 4), altering its interactions with biological targets .

Substituent Effects on Bioactivity

- Aryl-substituted derivatives , such as 1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, demonstrate increased molecular weight and steric bulk, which may reduce solubility but improve target specificity .

- Halogenated analogs , like the 4-bromo-substituted derivative, serve as intermediates for further functionalization (e.g., Suzuki coupling) in drug development pipelines .

Pharmacokinetic Implications

Biological Activity

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative exhibits potential as an anticancer agent and possesses anti-inflammatory properties. The trifluoromethyl group enhances its pharmacological profile, making it a valuable candidate for further research and development.

- Chemical Formula : C6H5F3N2O2

- CAS Number : 1198436-63-3

- Molecular Structure : The compound features a pyrazole ring with a carboxylic acid and a trifluoromethyl substituent, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have demonstrated that 1-methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to its anticancer efficacy:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 2.43 - 7.84 | Induces apoptosis, microtubule destabilization |

| HepG2 (Liver Cancer) | 4.98 - 14.65 | Induces apoptosis, inhibits cell proliferation |

| A673 (Sarcoma) | Low nM | Inhibition of lactate dehydrogenase (LDH) activity |

In vitro studies have indicated that this compound can induce morphological changes in cancer cells and enhance caspase-3 activity, confirming its role as an apoptosis-inducing agent . Additionally, it has been shown to inhibit key cancer-related targets such as topoisomerase II and EGFR, further supporting its potential as an anticancer therapeutic .

Anti-inflammatory Activity

The compound also demonstrates significant anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The following table outlines the anti-inflammatory activity:

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | 0.02 - 0.04 | Not specified | High |

This selectivity towards COX-2 over COX-1 suggests a favorable safety profile for potential therapeutic use in inflammatory conditions .

Study 1: Anticancer Efficacy on MDA-MB-231 Cells

A study focused on the effects of the compound on MDA-MB-231 breast cancer cells revealed that treatment with concentrations as low as 1 μM led to significant apoptosis, characterized by increased caspase-3 activity and cell cycle arrest . This study highlights the compound's potential for developing targeted therapies for aggressive breast cancer.

Study 2: Anti-inflammatory Mechanism

Another investigation assessed the anti-inflammatory effects of various pyrazole derivatives, including our compound of interest. The results showed that it effectively reduced edema in animal models, demonstrating its potential for treating inflammatory diseases . The histopathological analysis indicated minimal gastrointestinal toxicity, reinforcing its therapeutic viability .

Q & A

Q. Critical Factors :

Q. Table 1: Comparison of Synthetic Routes

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and resolving structural ambiguities?

Level: Basic

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- IR Spectroscopy :

Data Interpretation Tip : Overlap between CF3 and aromatic signals in NMR may require 2D experiments or computational modeling (DFT) for resolution .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Level: Advanced

Methodological Answer:

SAR studies focus on modifying substituents to optimize interactions with biological targets:

- Trifluoromethyl Position : The 4-CF3 group enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS targets .

- Carboxylic Acid Group : Esterification (e.g., ethyl ester) or amidation improves bioavailability but may reduce binding affinity to enzymes like cyclooxygenase-2 .

Q. Experimental Design :

Derivatization : Synthesize analogs with substitutions at positions 1 (methyl) and 4 (CF3).

Biological Assays : Test in vitro for IC50 values against inflammation (COX-2 inhibition) or cytotoxicity (MTT assay) .

Computational Modeling : Use docking (AutoDock Vina) to predict binding modes with target proteins .

Q. Table 2: Bioactivity of Selected Derivatives

| Derivative | Substitution | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Parent Compound | 4-CF3, 5-COOH | 12.5 | |

| Ethyl Ester | 5-COOEt | >50 | |

| 4-NO2 Analog | 4-NO2, 5-COOH | 8.2 |

What computational approaches are used to predict the electronic and steric effects of substituents on reactivity?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The CF3 group lowers LUMO energy, increasing electrophilicity at the pyrazole ring .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict solubility and aggregation behavior.

- QSPR Models : Relate substituent parameters (Hammett σ) to reaction rates in hydrolysis or coupling reactions .

Software Tools : Gaussian 16 (DFT), GROMACS (MD), and PyMOL for visualization .

How should researchers address contradictions in reported bioactivity data across studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from variations in assay conditions or compound purity:

Standardize Assays : Use positive controls (e.g., celecoxib for COX-2) and replicate under identical conditions (pH, temperature) .

Purity Validation : Confirm via HPLC (>98% purity) and elemental analysis .

Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Case Study : Conflicting IC50 values for insecticidal activity may stem from differences in pest species or application methods .

What are emerging applications of this compound in drug discovery and material science?

Level: Advanced

Methodological Answer:

- Drug Discovery :

- Material Science :

- Coordination Polymers : Coordinate with transition metals (e.g., Cu²⁺) to design MOFs for gas storage .

Q. Experimental Protocol :

- For MOFs: Mix compound with Cu(NO3)2 in DMF, heat at 85°C for 24h, and characterize via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.